![molecular formula C11H8ClN3S B2597726 3-クロロ-2-メチル-7-(2-チエニル)ピラゾロ[1,5-a]ピリミジン CAS No. 865657-87-0](/img/structure/B2597726.png)

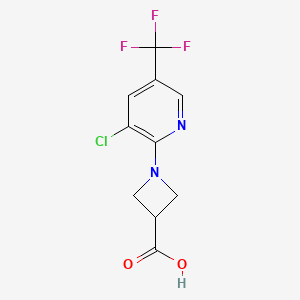

3-クロロ-2-メチル-7-(2-チエニル)ピラゾロ[1,5-a]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects and are crucial tools for studying the dynamics of intracellular processes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of “3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is not specified in the available data.科学的研究の応用

キナーゼ阻害

- 用途: 化合物Xは、受容体チロシンキナーゼ(RTK)TrkAおよびセリン/スレオニンキナーゼ(STK)PIM1に対して有意な阻害活性を示します . これらのキナーゼは細胞シグナル伝達経路において重要な役割を果たしており、化合物Xは標的がん治療の潜在的な候補となります。

抗がん特性

- 用途: 化合物Xは、そのユニークな構造により、抗がん活性を示す可能性があります。特定のがん細胞株に対するその作用機序と有効性を明らかにするために、さらなる研究が必要です。 注目すべきことに、チアゾロピリミジン誘導体は、CDK酵素を阻害しアポトーシスを誘導することによって、優れた抗がん活性を示しています .

蛍光プローブ

- 用途: 化合物Xベースの蛍光体は、連続励起下で顕著な光退色性能を示します。 これらの蛍光強度は著しく減少し、バイオイメージングや細胞追跡のための潜在的な候補となります .

作用機序

Target of Action

The primary target of the compound 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties .

Result of Action

The result of the action of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within the cells .

生化学分析

Biochemical Properties

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . This inhibition occurs through binding interactions at the active site of CDK2, leading to altered enzyme activity and subsequent effects on cell proliferation.

Cellular Effects

The effects of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes . Additionally, it affects metabolic pathways by altering the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine change over time. The compound exhibits stability under standard conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies also indicate that the compound maintains its activity over extended periods, although its efficacy may decrease due to metabolic degradation.

Dosage Effects in Animal Models

The effects of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism also affects its pharmacokinetics and overall bioavailability.

Transport and Distribution

Within cells and tissues, 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. This subcellular distribution is essential for its role in modulating cellular processes and exerting its therapeutic effects.

特性

IUPAC Name |

3-chloro-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVGOFVUIFIJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597648.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2597652.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B2597653.png)

![3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2597655.png)

![N-(4-chlorobenzyl)-2-(2-(4-ethylpiperazin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2597656.png)

methanone](/img/structure/B2597657.png)

![N-(2,4-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2597666.png)